molecular formula C14H17ClN4O4S B403436 ethyl {[7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate CAS No. 1164524-95-1

ethyl {[7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate

Cat. No.: B403436
CAS No.: 1164524-95-1
M. Wt: 372.8g/mol
InChI Key: GEBFNXVVDBYCHZ-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a complex organic compound with potential applications in various scientific fields. This compound features a purine derivative core, which is often associated with biological activity and pharmaceutical relevance.

Preparation Methods

The synthesis of ethyl {[7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate typically involves multiple steps, including the formation of the purine core and subsequent functionalization. One common method involves the reaction of 3-chlorobut-2-enyl derivatives with purine intermediates under controlled conditions. Industrial production may utilize optimized reaction conditions to ensure high yield and purity, often involving catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorobut-2-enyl group, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester bond, yielding the corresponding acid and alcohol.

Scientific Research Applications

Ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s purine core makes it relevant in studies related to nucleic acids and enzyme interactions.

    Medicine: Potential pharmaceutical applications include the development of antiviral and anticancer agents due to its structural similarity to biologically active purines.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl {[7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. This interaction can lead to various biological effects, including antiviral or anticancer activity .

Comparison with Similar Compounds

Ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate can be compared to other purine derivatives, such as:

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

    Theophylline: A methylxanthine derivative used as a bronchodilator in respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

The uniqueness of ethyl {[7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1164524-95-1

Molecular Formula

C14H17ClN4O4S

Molecular Weight

372.8g/mol

IUPAC Name

ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

InChI

InChI=1S/C14H17ClN4O4S/c1-4-23-9(20)7-24-14-16-11-10(19(14)6-5-8(2)15)12(21)17-13(22)18(11)3/h5H,4,6-7H2,1-3H3,(H,17,21,22)/b8-5-

InChI Key

GEBFNXVVDBYCHZ-YVMONPNESA-N

SMILES

CCOC(=O)CSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C

Isomeric SMILES

CCOC(=O)CSC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)NC(=O)N2C

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.